

# Technical Guide: Solubility and Stability Profile of Acerinol

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physicochemical properties of **Acerinol**, focusing on its solubility and stability characteristics. The data presented herein is critical for the formulation development, manufacturing, and regulatory submission of **Acerinol**-based drug products. Detailed experimental protocols and visual workflows are provided to ensure reproducibility and clarity.

### **Solubility Profile of Acerinol**

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the solubility of **Acerinol** in various pharmaceutically relevant solvents and across a range of pH values.

#### **Quantitative Solubility Data**

The equilibrium solubility of **Acerinol** was determined at ambient temperature (25°C ± 2°C).

Table 1: Solubility of **Acerinol** in Various Solvents



Solvent System	Solubility (mg/mL)	Classification
Deionized Water	0.015	Practically Insoluble
Phosphate Buffered Saline (pH 7.4)	0.020	Practically Insoluble
0.1 N HCl (pH 1.2)	0.012	Practically Insoluble
0.1 N NaOH (pH 13)	2.5	Slightly Soluble
Ethanol	15.8	Soluble
Propylene Glycol	22.5	Soluble
PEG 400	55.0	Freely Soluble
Dimethyl Sulfoxide (DMSO)	> 200	Very Soluble

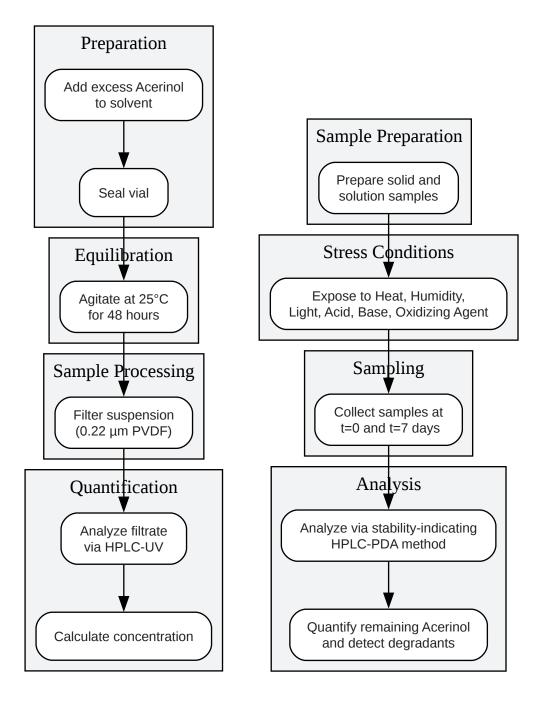
### **Experimental Protocol: Shake-Flask Solubility Method**

The solubility of **Acerinol** was determined using the established shake-flask method.

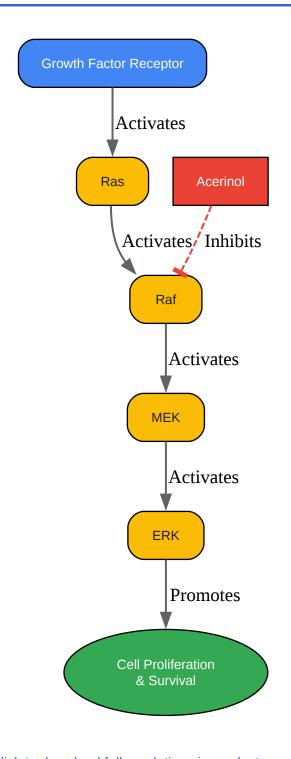
- Preparation: An excess amount of Acerinol was added to 5 mL of the selected solvent in a sealed glass vial.
- Equilibration: The vials were agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached.
- Sample Processing: The resulting suspension was filtered through a 0.22 μm PVDF syringe filter to remove undissolved solids.
- Quantification: The concentration of **Acerinol** in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 280 nm.
- Replicates: Each determination was performed in triplicate, and the mean value is reported.

## **Solubility Testing Workflow**









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